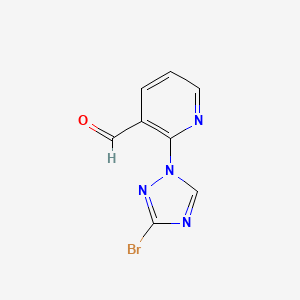

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde” is a chemical compound that is used in various applications . It is part of the 1,2,4-triazole family, which is known for its ability to accept and transfer acyl groups in synthetic reactions .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. For instance, the 1,2,4-triazole ring system can be easily obtained by copper-catalyzed click reaction of azides with alkynes . This compound was fully characterized by proton nuclear magnetic resonance (1 H-NMR), carbon-13 nuclear magnetic resonance (13 C-NMR), heteronuclear single quantum coherence (HSQC), ultraviolet (UV), and high-resolution mass spectroscopies (HRMS) .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-1,2,4-Triazole, 3-bromo- structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, it can be used as a ligand for transition metals to create coordination complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 186-188 °C, a boiling point of 295.4±23.0 °C (Predicted), and a density of 2.102±0.06 g/cm3 (Predicted) .Scientific Research Applications

Synthesis and Antimicrobial Activity

- The synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide and their antimicrobial activities were explored, revealing that compounds derived from such syntheses displayed good to moderate antimicrobial activity, highlighting the potential utility of these compounds in antimicrobial applications (Bayrak et al., 2009).

Cyclization and Complex Formation

- Palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under specific conditions was found to yield the corresponding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, demonstrating the chemical versatility of related compounds (Cho & Kim, 2008).

Heterocyclization and Derivatives Formation

- Research on the effect of substituent in pyridine-2-carbaldehydes on their heterocyclization to 1,2,4-triazines and 1,2,4-triazine 4-oxides has expanded the understanding of the reactivity and potential applications of these compounds in synthesizing heterocyclic derivatives (Krinochkin et al., 2017).

Coordination Chemistry and Catalysis

- The synthesis of CuII-RuII-CuII trinuclear complexes via a redox reaction, utilizing related ligands, showcases the compounds' potential in forming complex structures with metal ions, which could be of interest in catalysis and materials science (Lobana et al., 2008).

Novel Derivatives and Their Applications

- Triazolopyridines preparation via directed lithiation indicates the capacity for functionalization and derivation of novel compounds from related structures, which could find applications in pharmaceuticals and materials science (Jones & Sliskovic, 1982).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that 1,2,4-triazoles, the family to which this compound belongs, are often used as ligands for transition metals to create coordination complexes . These complexes can interact with various biological targets, depending on their structure and the specific transition metal involved.

Mode of Action

1,2,4-triazoles, in general, have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

properties

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O/c9-8-11-5-13(12-8)7-6(4-14)2-1-3-10-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUUDTQTJFBNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=N2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2746036.png)

![2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2746041.png)

![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2746042.png)

![4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2746045.png)

![3-methyl-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2746049.png)

![6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2746053.png)